

Amikacin Sulfate chemical structure and properties

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Compound of Interest		
Compound Name:	Amikacin Sulfate	
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Amikacin Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin Sulfate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens. Derived from kanamycin A, its unique structural modification provides resistance to many aminoglycoside-modifying enzymes, making it a critical therapeutic agent for treating severe infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Amikacin Sulfate, supplemented with detailed experimental protocols and visual diagrams to support research and development activities.

Chemical Structure and Identification

Amikacin is a kanamycin A derivative, distinguished by the acylation of the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring with a (S)-4-amino-2-hydroxy-1-oxobutyl group. This modification sterically hinders enzymatic inactivation, a common resistance mechanism against other aminoglycosides.[1]



• IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid[2]

CAS Number: 39831-55-5[2]

Molecular Formula: C22H47N5O21S2[2]

Molecular Weight: 781.76 g/mol [3]

Caption: Chemical structure overview of Amikacin Sulfate.

Physicochemical Properties

The physicochemical properties of **Amikacin Sulfate** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Property	Value
Appearance	White to yellowish-white crystalline powder[1]
Melting Point	201-204°C[4]
Solubility	Freely soluble in water; practically insoluble in acetone and ethanol.[4][5]
pKa Values	N-6': 8.90-8.96, N-1: 8.15, N-3": 7.65, N-2': 7.36, N-3: 6.78[6]
Specific Optical Rotation	+76° to +84°[4]

Mechanism of Action

Amikacin Sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately lead to cell death.

The primary target of amikacin is the 30S ribosomal subunit.[1][7] It specifically binds to the Asite on the 16S ribosomal RNA (rRNA), a highly conserved region critical for decoding messenger RNA (mRNA).[1] This binding is stabilized by the L-amino-α-hydroxybutyryl (L-





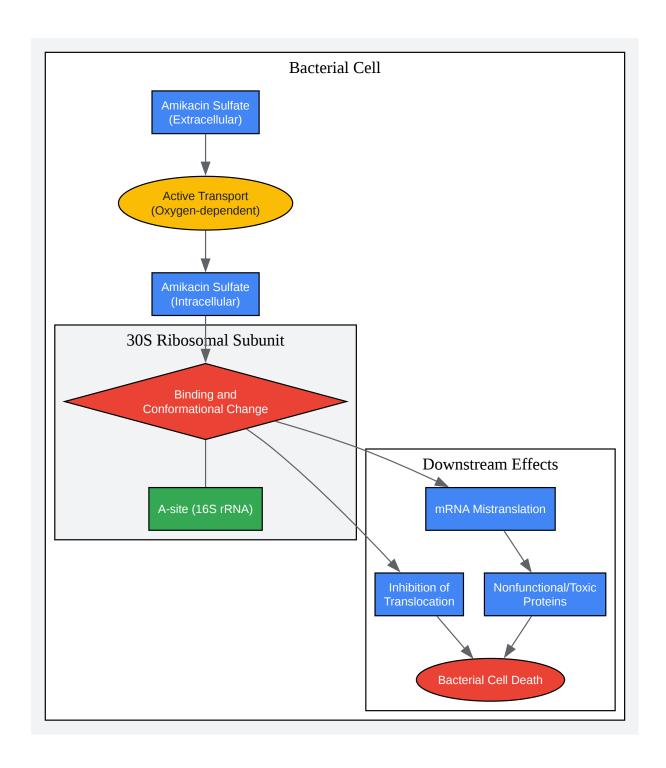


HABA) side chain, which forms additional hydrogen bonds with nucleotides of the A-site.[1] The interaction of amikacin with the A-site induces a conformational change that mimics the binding of a cognate tRNA, leading to two main consequences:

- Inhibition of Translocation: The binding of amikacin interferes with the movement of the ribosome along the mRNA, a crucial step in protein elongation.
- mRNA Mistranslation: The conformational change in the A-site leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[8]

The accumulation of these aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.





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Caption: Signaling pathway of Amikacin Sulfate's mechanism of action.



Experimental ProtocolsDetermination of Melting Point (Capillary Method)

This protocol is a general procedure based on pharmacopeial methods for determining the melting range of a crystalline substance.

- Apparatus: Melting point apparatus with a capillary tube holder, a thermometer, and a heating block.
- Procedure:
 - Finely powder a small amount of Amikacin Sulfate.
 - Pack the powdered sample into a capillary tube to a height of 2-4 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block at a rate of 10°C per minute until the temperature is approximately 30°C below the expected melting point.
 - Reduce the heating rate to 1-2°C per minute.
 - Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted (the disappearance of the last solid particle). The range between these two temperatures is the melting range.

Determination of Aqueous Solubility

This protocol outlines a standard method for determining the solubility of a substance in water.

- Materials: Amikacin Sulfate, distilled water, analytical balance, volumetric flasks, magnetic stirrer, and a method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometer after derivatization, HPLC).
- Procedure:
 - Prepare a series of saturated solutions by adding an excess amount of Amikacin Sulfate to a known volume of distilled water in several flasks.



- Stir the solutions at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
- Quantify the concentration of Amikacin Sulfate in the filtered supernatant using a validated analytical method.
- The average concentration from the replicate flasks represents the aqueous solubility at that temperature.

Determination of Individual pKa Values by Multinuclear NMR Spectroscopy

This protocol is based on the methodology described by Blagbrough and co-workers for the precise determination of individual pKa values of aminoglycosides.[6]

- Instrumentation: High-resolution NMR spectrometer.
- Reagents: Amikacin Sulfate, D2O, DCI, NaOD.
- Procedure:
 - Dissolve a known concentration of Amikacin Sulfate in D₂O.
 - Adjust the pD of the solution to a starting value (e.g., pD 1) by adding DCl.
 - Acquire ¹H and ¹⁵N-¹H HMBC NMR spectra.
 - Incrementally increase the pD by adding small aliquots of NaOD, recording the pD and acquiring NMR spectra at each step until a high pD (e.g., pD 12) is reached.
 - Plot the chemical shifts of the protons and nitrogens adjacent to the amino groups as a function of pD.



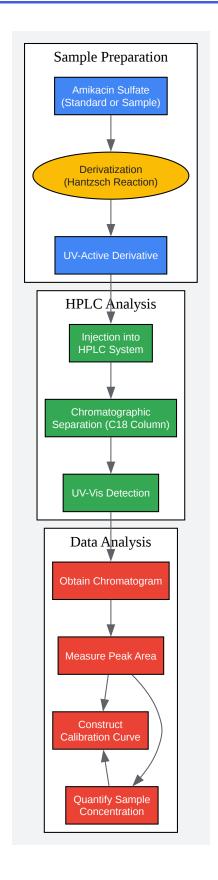
 The inflection point of each titration curve corresponds to the pKa value of that specific amino group. The data is fitted to a theoretical model to calculate the precise pKa values.
 [9]

Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a significant chromophore, **Amikacin Sulfate** requires derivatization for UV-Vis detection in HPLC. The Hantzsch reaction is a common derivatization method.

- Instrumentation: HPLC system with a UV-Vis detector, analytical column (e.g., C18).
- Reagents: Amikacin Sulfate standard and sample, Hantzsch reagent (acetylacetone, formaldehyde, and an acetate buffer).
- Procedure:
 - Derivatization: Mix a known volume of the Amikacin Sulfate solution (standard or sample)
 with the Hantzsch reagent. Heat the mixture to facilitate the reaction, which forms a UVactive derivative.
 - Chromatographic Conditions:
 - Mobile Phase: A suitable mixture of a buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: Typically 1 mL/min.
 - Detection Wavelength: The wavelength of maximum absorbance of the derivatized product.
 - Analysis: Inject the derivatized standard and sample solutions into the HPLC system.
 - Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the sample from its peak area using the calibration curve.





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Caption: Experimental workflow for HPLC quantification.



Conclusion

Amikacin Sulfate remains a cornerstone in the treatment of serious bacterial infections due to its potent bactericidal activity and resistance to many inactivating enzymes. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective use in clinical settings and for the development of new and improved aminoglycoside antibiotics. The experimental protocols provided in this guide offer a foundation for researchers to accurately characterize and quantify this important therapeutic agent.

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